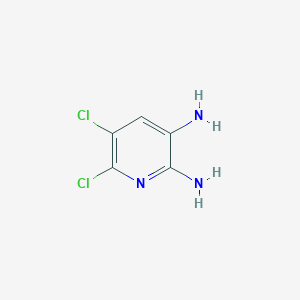

5,6-Dichloropyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGCWQGIACIHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542129 | |

| Record name | 5,6-Dichloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97941-89-4 | |

| Record name | 5,6-Dichloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5,6-Dichloropyridine-2,3-diamine (CAS No. 97941-89-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropyridine-2,3-diamine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its pyridine core, substituted with two chlorine atoms and two vicinal amino groups, provides a versatile scaffold for the synthesis of a variety of complex molecules. The strategic placement of these functional groups allows for regioselective reactions, making it a valuable building block for the construction of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthetic considerations, and potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 97941-89-4 | [1][2] |

| Molecular Formula | C₅H₅Cl₂N₃ | [2] |

| Molecular Weight | 178.02 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% (commercial) | [2] |

| InChI | InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | [2] |

| InChIKey | CHGCWQGIACIHHI-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C(=NC(=C1N)N)Cl)Cl | [3] |

| Storage Conditions | 2-8°C, protected from light, under inert atmosphere | [4] |

Synthesis and Reactivity

The primary reactivity of this compound lies in the cyclocondensation of its vicinal diamino groups with various electrophiles to form fused heterocyclic systems. This reactivity is particularly valuable for the synthesis of imidazo[4,5-b]pyridine derivatives.[5][6][7]

General Experimental Protocol for the Synthesis of Imidazo[4,5-b]pyridines

The following is a generalized protocol for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines, which can be adapted for this compound. The reaction involves the condensation of the diamine with an aldehyde, followed by oxidative cyclization.

Reaction Scheme:

Caption: General synthesis of imidazo[4,5-b]pyridines.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as nitrobenzene or dimethyl sulfoxide (DMSO).[1][7]

-

Addition of Reagents: Add the desired aldehyde (1 equivalent) to the solution. For reactions in DMSO, an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) may be added.[7]

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. If nitrobenzene is used as the solvent, it can be removed by steam distillation. The crude product is then typically precipitated by the addition of water or a non-polar solvent. The solid product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound is not explicitly available in the public domain. However, based on the analysis of related compounds, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. The chemical shift of this proton would be influenced by the electron-donating amino groups and the electron-withdrawing chloro substituents. Additionally, broad singlets corresponding to the protons of the two amino groups would be observed.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be characteristic of a highly substituted pyridine ring, with the carbons attached to chlorine atoms appearing at higher chemical shifts (deshielded) and those attached to amino groups at lower chemical shifts (shielded).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

N-H stretching vibrations: Two or more bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino groups.

-

Aromatic C-H stretching: A weak band above 3000 cm⁻¹.

-

Aromatic ring vibrations (C=C and C=N stretching): Strong to medium intensity bands in the 1400-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

-

C-Cl stretching: Strong bands in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 177, with a characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the pyridine ring.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various biologically active compounds.[8] Its primary application is in the construction of the imidazo[4,5-b]pyridine scaffold, which is a "privileged structure" in medicinal chemistry, found in numerous compounds targeting a variety of enzymes and receptors.

Precursor for Kinase Inhibitors

The imidazo[4,5-b]pyridine core is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. By serving as a precursor to this scaffold, this compound is a valuable tool for the development of novel kinase inhibitors.

Caption: Role in kinase inhibitor synthesis.

Agrochemical Intermediates

This compound is also utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[8] The functional groups on the pyridine ring allow for the targeted design of molecules that can interact with specific enzymes in plants.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry with significant potential in the fields of drug discovery and agrochemical development. Its ability to serve as a precursor for the imidazo[4,5-b]pyridine scaffold makes it a key component in the synthesis of potential therapeutic agents, particularly kinase inhibitors. While detailed experimental and spectroscopic data for this specific compound are not widely published, its properties and reactivity can be reliably inferred from the extensive literature on related diaminopyridines and their applications. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 5,6-Dichloropyridine-2,3-diamine (CAS No: 97941-89-4), a heterocyclic building block utilized in the synthesis of agrochemicals and pharmaceuticals.[1] The information is supplemented with detailed experimental protocols for determining key properties and a visual workflow for solubility characterization.

Core Physicochemical Properties

This compound is a solid, crystalline compound.[2][3] Its molecular structure, featuring a pyridine ring with two chlorine and two amine substituents, dictates its chemical reactivity and physical characteristics. The data presented below has been aggregated from various chemical suppliers and computational databases.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 97941-89-4 | [4][5] |

| Molecular Formula | C₅H₅Cl₂N₃ | [2][4] |

| Molecular Weight | 178.02 g/mol | [4] |

| Appearance | Solid | [2][3] |

| Purity | Typically ≥98% | [2][4] |

| Calculated logP | 1.5528 | [4] |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 0 | [4] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1][4] |

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the principal physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), while impurities tend to depress and broaden this range.[6]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.

-

Heating: The apparatus is heated slowly and steadily, particularly near the expected melting point, at a rate of approximately 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Solubility Determination

Solubility testing provides insights into the polarity and the presence of acidic or basic functional groups within a molecule.[9] A hierarchical approach is typically used.

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds.[9][10] Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or pH paper to determine if it is acidic, basic, or neutral.[11][12]

-

5% NaOH Solubility: If the compound is insoluble in water, add 25 mg to 0.75 mL of a 5% aqueous sodium hydroxide solution.[12] Solubility indicates the presence of an acidic functional group (e.g., a phenol or carboxylic acid).

-

5% NaHCO₃ Solubility: For compounds soluble in 5% NaOH, repeat the test with 0.75 mL of a 5% aqueous sodium bicarbonate solution. Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid.[12]

-

5% HCl Solubility: If the compound is insoluble in water and 5% NaOH, test its solubility in 0.75 mL of a 5% aqueous hydrochloric acid solution.[11][12] Solubility indicates the presence of a basic functional group, most commonly an amine.

-

Concentrated H₂SO₄: Compounds insoluble in the above aqueous solutions are tested in cold, concentrated sulfuric acid. Solubility suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation.[12]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.[13]

Methodology (Shake-Flask Method):

-

Solvent Preparation: Prepare a solution of n-octanol saturated with water and a solution of water (often a buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol.[14]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added to a flask or vial.[14]

-

Equilibration: The biphasic system is shaken vigorously until equilibrium is reached (this can take several hours). The mixture is then allowed to stand until the two phases have completely separated.[14][15]

-

Analysis: The concentration of the compound in each phase (the octanol layer and the aqueous layer) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

-

Calculation: The partition coefficient (P) is calculated as P = [concentration in octanol] / [concentration in water]. The final value is reported as log₁₀(P).[13]

Acid Dissociation Constant (pKa) Determination

The pKa value quantifies the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method.[16]

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to create a solution of known concentration.[16]

-

Titration Setup: A pH meter with a calibrated electrode is placed into the sample solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (for a basic analyte) or a strong base (for an acidic analyte) is added incrementally from a burette.[16]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: The collected data is plotted as pH versus the volume of titrant added, generating a titration curve. The pKa is determined from the inflection point of this sigmoidal curve.[16][17] Specifically, the pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility analysis described in the protocol above.

Caption: Workflow for determining the solubility and acid/base properties of an organic compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. labshake.com [labshake.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. agilent.com [agilent.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

5,6-Dichloropyridine-2,3-diamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential applications of 5,6-Dichloropyridine-2,3-diamine, a key heterocyclic building block in medicinal chemistry and agrochemical research.

Core Compound Data

The fundamental molecular and chemical properties of this compound are summarized below, providing essential data for experimental design and chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol |

| Appearance | Solid |

| CAS Number | 97941-89-4 |

Proposed Experimental Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

2,3-Diaminopyridine

-

N-Chlorosuccinimide (NCS)

-

Solvent (e.g., Acetonitrile, Dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Heating/cooling system

-

Purification equipment (e.g., column chromatography, recrystallization apparatus)

Methodology:

Step 1: Dichlorination of 2,3-Diaminopyridine

-

In a suitable reaction vessel, dissolve 2,3-diaminopyridine in an appropriate solvent such as acetonitrile.

-

Slowly add N-Chlorosuccinimide (NCS) to the solution in stoichiometric amounts to achieve dichlorination. The reaction may need to be carried out under controlled temperature conditions to manage exothermicity and improve selectivity.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified. This can be achieved through column chromatography using a suitable eluent system or by recrystallization from an appropriate solvent to yield the purified this compound.

Note: This proposed protocol is based on general chlorination and amination reactions of pyridine rings.[1][2] The specific reaction conditions, including temperature, reaction time, and purification methods, would require optimization for this particular substrate.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[3] Its bifunctional nature, possessing both amino and chloro substituents on a pyridine core, allows for a variety of chemical modifications, making it a versatile building block in drug discovery and agrochemical development.[4][5][6]

Derivatives of diaminopyrimidines have been investigated for their potential as inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and protein kinase CK2, which are implicated in cancer.[7][8][9] The general structure of diaminopyrimidine derivatives allows them to act as scaffolds for the design of potent and selective enzyme inhibitors.

The following diagram illustrates the role of this compound as a building block in the synthesis of biologically active compounds.

The diaminopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[10] The synthesis of various substituted diaminopyridine and diaminopyrimidine derivatives has been a focus of research for developing new therapeutic agents.[11][12] While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active diaminopyridines suggests its potential as a precursor for compounds with a range of pharmacological properties.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound [myskinrecipes.com]

- 4. news.umich.edu [news.umich.edu]

- 5. lifechemicals.com [lifechemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

synthesis of 5,6-Dichloropyridine-2,3-diamine from pyridinamine derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 5,6-Dichloropyridine-2,3-diamine, a potentially valuable building block in medicinal chemistry and materials science. Due to the absence of a direct, documented synthesis of this specific molecule from pyridinamine derivatives in the current literature, this paper presents a rational, multi-step approach based on established chemical transformations of pyridine systems. The proposed synthesis commences with the widely available 2-aminopyridine and proceeds through nitration and reduction to form the key intermediate, 2,3-diaminopyridine. The final and most challenging step, the selective dichlorination at the 5- and 6-positions, is discussed based on analogous halogenation reactions of aminopyridines. This guide provides detailed, literature-derived experimental protocols for the initial, well-established steps and a proposed methodology for the final chlorination. All quantitative data for analogous reactions found in the literature are summarized for comparative purposes.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2-aminopyridine is a three-step process. The initial steps to form 2,3-diaminopyridine are well-documented. The final chlorination step is a proposed method based on modern selective chlorination techniques.

The overall proposed reaction scheme is as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitropyridine

The nitration of 2-aminopyridine is a known process, though it can lead to a mixture of isomers. The primary product is often the 5-nitro isomer, with the desired 3-nitro isomer being the minor product. Separation is typically achieved by chromatography.[1][2]

Materials:

-

2-Aminopyridine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-aminopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Once the 2-aminopyridine is completely dissolved, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.

-

Extract the product with dichloromethane or another suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, is then purified by column chromatography to isolate 2-amino-3-nitropyridine.

Step 2: Synthesis of 2,3-Diaminopyridine

The reduction of the nitro group in 2-amino-3-nitropyridine to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media.[1]

Materials:

-

2-Amino-3-nitropyridine

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate or other suitable organic solvent

Procedure (using Tin(II) Chloride):

-

Dissolve 2-amino-3-nitropyridine in ethanol or a similar solvent.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture at reflux for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2,3-diaminopyridine.

Step 3 (Proposed): Synthesis of this compound

The direct and selective chlorination of 2,3-diaminopyridine at the 5- and 6-positions is not well-documented. The presence of two activating amino groups makes the pyridine ring highly susceptible to electrophilic substitution, and controlling the regioselectivity can be challenging. A modern approach using a milder and more selective chlorinating agent is proposed.

Proposed Materials:

-

2,3-Diaminopyridine

-

N-Chlorosuccinimide (NCS) or Selectfluor with Lithium Chloride (LiCl)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Proposed Procedure (using NCS):

-

Dissolve 2,3-diaminopyridine in a suitable solvent such as acetonitrile or DMF.

-

Add N-chlorosuccinimide (at least 2 equivalents) portion-wise to the solution at room temperature.

-

The reaction may require heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

It is anticipated that this reaction may yield a mixture of chlorinated products, and optimization of the reaction conditions (solvent, temperature, and stoichiometry of the chlorinating agent) will be crucial for achieving the desired product with good selectivity and yield.

Quantitative Data from Analogous Reactions

The following table summarizes quantitative data from the literature for reactions analogous to the steps described above.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitration | 2-Aminopyridine | HNO₃, H₂SO₄ | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | <10 (for 3-nitro isomer) | [1] |

| Reduction | 2-Amino-5-bromo-3-nitropyridine | Fe, 95% EtOH, H₂O, HCl | 2,3-Diamino-5-bromopyridine | Not specified | [1] |

| Reduction | 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, conc. HCl | 2,3-Diamino-6-methoxypyridine dihydrochloride | Not specified | [3] |

| Chlorination | 2-Aminopyridines | Selectfluor, LiCl, DMF | Chlorinated 2-aminopyridines | Good to high | [4] |

Experimental Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Conclusion and Future Work

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound from 2-aminopyridine. While the initial steps to produce 2,3-diaminopyridine are based on established literature procedures, the final dichlorination step requires experimental validation. Future work should focus on optimizing the chlorination reaction to achieve high regioselectivity and yield. The successful synthesis of this target molecule would provide a valuable new scaffold for the development of novel pharmaceuticals and functional materials.

Disclaimer: The proposed synthetic procedure for the final chlorination step has not been experimentally validated and should be performed with caution in a controlled laboratory setting by qualified personnel. All reactions should be carefully monitored, and the products should be fully characterized.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

spectroscopic data (NMR, IR) of 5,6-Dichloropyridine-2,3-diamine

An in-depth technical guide on the spectroscopic data of 5,6-Dichloropyridine-2,3-diamine is currently unavailable due to the lack of publicly accessible, experimentally determined NMR and IR spectra for this specific compound. While commercial suppliers list this chemical for sale, they do not provide its detailed spectroscopic characterization data. Scientific literature searches did not yield a publication containing the complete ¹H NMR, ¹³C NMR, and IR spectra, which are essential for creating a comprehensive technical guide as requested.

To fulfill the requirements of providing detailed data presentation, experimental protocols, and visualizations, access to published and verified experimental data is necessary. Without this foundational information, the generation of accurate data tables and specific experimental methodologies for this compound is not possible.

For researchers, scientists, and drug development professionals requiring this information, it would be necessary to either perform the spectroscopic analysis in-house or commission a contract research organization to synthesize and characterize the compound.

As a substitute, and to illustrate the expected format of such a technical guide, a general workflow for obtaining and analyzing spectroscopic data is provided below.

The following diagram illustrates a typical workflow for the characterization of a chemical compound using NMR and IR spectroscopy.

This guide will be updated with the specific spectroscopic data for this compound as soon as it becomes available in the public domain.

Navigating the Solubility Landscape of 5,6-Dichloropyridine-2,3-diamine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5,6-Dichloropyridine-2,3-diamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Aimed at researchers, scientists, and professionals in drug development, this document addresses the current gap in publicly available quantitative solubility data and provides robust methodologies for its experimental determination.

Introduction: The Challenge of Solubility Data

This compound is a heterocyclic compound of significant interest due to its role as a versatile building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide provides qualitative solubility insights based on related compounds and synthesis methodologies and presents a detailed protocol for researchers to determine precise solubility values.

Qualitative Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solvent Type | Inferred Solubility | Rationale/Context |

| Methanol | Polar Protic | Likely Soluble | Used as a solvent in the synthesis of related aminodichloropyridines. |

| Ethanol | Polar Protic | Likely Soluble | Commonly used for recrystallization and as a reaction solvent for aminopyridines.[2] |

| Ethyl Acetate | Polar Aprotic | Likely Soluble | Employed as a solvent for synthesis and purification of dichloropyridine derivatives.[2] |

| Methylene Chloride | Halogenated | Likely Soluble | Used as a recrystallization solvent for similar compounds.[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | A common solvent for reactions involving aminopyridines. |

| Toluene | Non-polar Aromatic | Moderately Soluble | Utilized in the synthesis and purification of dichloropyridine compounds. |

| n-Hexane | Non-polar Aliphatic | Sparingly Soluble/Insoluble | Often used as an anti-solvent or for washing during purification to remove non-polar impurities.[2] |

Note: This table is based on inferences from related compounds and should be used as a preliminary guide for solvent screening. Experimental verification is crucial.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Equilibrium Method

To address the lack of quantitative data, the following detailed protocol for the isothermal equilibrium method is provided. This method is a reliable technique for determining the saturation solubility of a solid compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary kinetic study may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

The resulting concentration represents the solubility of this compound in the specific solvent at the given temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the key relationships in the process.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationships in solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public literature, this guide provides a foundational understanding for researchers. The inferred qualitative solubility, combined with the detailed experimental protocol, empowers scientists to systematically investigate and determine the precise solubility of this important compound in various organic solvents. This knowledge is critical for advancing the use of this compound in the development of novel pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to 5,6-Dichloropyridine-2,3-diamine: Physicochemical Properties and Methodologies for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 5,6-Dichloropyridine-2,3-diamine, a key chemical intermediate for professionals in research, and the pharmaceutical and agrochemical industries. This document details the compound's core physicochemical properties, with a focus on its melting point, and furnishes a detailed experimental protocol for its accurate determination.

Core Physicochemical Data

This compound is a solid compound at room temperature.[1] Its utility as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals underscores the importance of well-characterized physical constants to ensure purity and consistency in synthetic workflows.[2]

The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Melting Point | ~167 °C | [3] |

| Chemical Formula | C₅H₅Cl₂N₃ | [1][4] |

| Molecular Weight | 178.02 g/mol | [4] |

| CAS Number | 97941-89-4 | [1] |

| Purity | ≥95% to ≥98% | [1][4] |

| Appearance | Solid | [1] |

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a critical indicator of compound purity. The following protocol outlines the capillary method for determining the melting point of this compound using a standard melting point apparatus.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle or spatula

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid down to the sealed end.

-

Repeat this process until a column of packed solid, approximately 2-3 mm in height, is achieved.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting point. This will inform the more precise measurement.

-

Accurate Measurement:

-

Prepare a new sample in a clean capillary tube.

-

Heat the apparatus to a temperature approximately 15-20°C below the approximate melting point found in the preliminary measurement.

-

Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Continue heating at the same slow rate and record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

-

-

Reporting: The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] Its chemical structure, featuring both chloro and amino functional groups on a pyridine ring, allows for diverse synthetic modifications, making it a versatile building block in the design of novel heterocyclic compounds. These compounds are often investigated for potential biological activities, including as herbicides, plant growth regulators, and antimicrobial or antifungal agents.[2] While specific signaling pathways directly involving this compound are not extensively documented in public literature, its role as a precursor enables the generation of libraries of compounds that are subsequently screened for interactions with various biological targets in the drug discovery process.

References

In-Depth Technical Guide: Stability and Storage of 5,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5,6-Dichloropyridine-2,3-diamine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this compound, this document combines information from suppliers of the target molecule and analogous chlorinated and aminated pyridine derivatives to offer best-practice guidance.

Summary of Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available data for this and structurally related compounds.

| Parameter | Recommendation | Source Analogy |

| Storage Temperature | 4°C | [1] |

| Light Exposure | Protect from light | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | - |

| Container | Tightly sealed, appropriate for chemical storage | General laboratory best practices |

| Incompatible Materials | Strong oxidizing agents, strong acids | General guidance for amino and chlorinated compounds |

General Stability Profile

Potential degradation pathways could include:

-

Dehalogenation: Catalytic dehalogenation of halogenated pyridine compounds can occur, particularly in the presence of a hydrogen source and a catalyst.

-

Oxidation: The amino groups can be susceptible to oxidation, leading to the formation of colored impurities.

-

Photodegradation: Exposure to light, especially UV radiation, can induce degradation of pyridine-containing compounds.

-

Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis of the chloro or amino substituents, although this is less common for aromatic systems.

Generalized Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following are generalized experimental protocols for forced degradation studies and stability-indicating analytical method development. These protocols are based on standard pharmaceutical industry practices.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and store at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C, 105°C) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC-UV, LC-MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from its degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water, or a buffer solution (e.g., phosphate buffer).

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient elution program to ensure separation of all peaks. A typical starting point would be a linear gradient from 5% to 95% organic phase over 20-30 minutes.

-

Detection: Use a UV detector, monitoring at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

This comprehensive approach will enable researchers and drug development professionals to establish a robust stability profile for this compound, ensuring its quality and suitability for its intended use.

References

The Versatile Scaffold: Unlocking the Potential of 5,6-Dichloropyridine-2,3-diamine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. Among these, heterocyclic compounds, particularly those containing nitrogen, have garnered significant attention due to their diverse biological activities. 5,6-Dichloropyridine-2,3-diamine is one such molecule that has emerged as a valuable and versatile building block in drug discovery. Its unique structural features, including the presence of vicinal amino groups and reactive chlorine atoms on the pyridine ring, provide a fertile ground for chemical modifications and the synthesis of a wide array of derivatives with promising pharmacological profiles.

This technical guide delves into the core applications of this compound in medicinal chemistry, with a primary focus on its role as a precursor to the biologically significant imidazo[4,5-b]pyridine scaffold. We will explore the synthesis of these derivatives, their potent anticancer and anti-inflammatory activities, and the underlying mechanisms of action involving key signaling pathways. This document aims to provide researchers and drug development professionals with a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further exploration and application of this promising chemical entity.

Core Application: A Gateway to Imidazo[4,5-b]pyridine Derivatives

The most prominent application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of imidazo[4,5-b]pyridines. The vicinal diamine functionality readily undergoes cyclocondensation reactions with various electrophiles, such as aldehydes and carboxylic acids, to form the fused imidazole ring, yielding the imidazo[4,5-b]pyridine core structure.

Caption: Synthetic route from this compound.

The resulting 5,6-dichloro-1H-imidazo[4,5-b]pyridine scaffold serves as a versatile platform for further functionalization. The chlorine atoms at the 5- and 6-positions can be readily displaced by various nucleophiles through substitution reactions, or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Therapeutic Potential in Oncology

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial enzyme in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

Caption: CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.

The table below summarizes the in vitro anticancer activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound I | MCF-7 (Breast) | 0.85 | [1] |

| Compound II | MCF-7 (Breast) | 0.92 | [1] |

| Compound IIIa | MCF-7 (Breast) | 1.15 | [1] |

| Compound I | HCT116 (Colon) | 1.05 | [1] |

| Compound VIII | HCT116 (Colon) | 1.12 | [1] |

| Compound IX | HCT116 (Colon) | 1.21 | [1] |

Anti-inflammatory Applications through p38 MAP Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold has also been explored for its anti-inflammatory properties, primarily through the inhibition of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Caption: p38 MAP kinase inhibition by imidazo[4,5-b]pyridines.

The inhibitory activity of imidazo[4,5-b]pyridine derivatives against p38 MAP kinase suggests their potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a 2-substituted-5,6-dichloro-1H-imidazo[4,5-b]pyridine, a key intermediate for further derivatization.

Synthesis of 5,6-dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine

Caption: Workflow for imidazo[4,5-b]pyridine synthesis.

Materials:

-

This compound

-

Benzaldehyde

-

Nitrobenzene (or an alternative high-boiling solvent such as DMF or acetic acid)

-

Ethanol

-

Activated charcoal

Procedure:

-

A mixture of this compound (1.0 eq) and benzaldehyde (1.1 eq) in nitrobenzene is heated at 120-150 °C for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration and washed with a small amount of cold ethanol to remove residual nitrobenzene.

-

The crude product is then purified by recrystallization from ethanol with the addition of activated charcoal to yield the pure 5,6-dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its ability to serve as a precursor to the imidazo[4,5-b]pyridine scaffold opens up a vast chemical space for the development of novel therapeutic agents. The demonstrated efficacy of these derivatives as potent inhibitors of key cellular targets like CDK9 and p38 MAP kinase underscores their potential in the treatment of cancer and inflammatory diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a compelling molecule for further investigation in academic and industrial drug discovery programs. This guide provides a foundational understanding and practical protocols to encourage and facilitate the exploration of this promising chemical entity in the pursuit of new medicines.

References

An In-depth Technical Guide to the Reactivity of Amino Groups in 5,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropyridine-2,3-diamine is a key heterocyclic building block in the synthesis of a variety of compounds, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the presence of two adjacent amino groups on the pyridine ring, which can undergo cyclization reactions to form fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. The reactivity of these amino groups is modulated by the electronic and steric effects of the pyridine nitrogen and the two chlorine atoms, leading to questions of regioselectivity in its chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the amino groups in this compound, supported by experimental data and protocols.

Molecular Structure and Electronic Properties

The structure of this compound, with its vicinal amino groups and electron-withdrawing chloro substituents, presents a unique electronic environment that governs the nucleophilicity of the nitrogen atoms. The pyridine nitrogen atom acts as an electron-withdrawing group through inductive and resonance effects, which generally decreases the basicity and nucleophilicity of the amino groups compared to their aniline counterparts.

The two amino groups at the C2 and C3 positions are not electronically equivalent. The C2-amino group is ortho to the pyridine nitrogen, while the C3-amino group is meta. This positional difference influences their reactivity. In general, for aminopyridines, the amino group at the 2-position is considered to be more nucleophilic than the one at the 3-position. This is because the nitrogen lone pair of the 2-amino group can participate in resonance with the pyridine ring, which can stabilize the transition state of an electrophilic attack.

However, the presence of two strongly electron-withdrawing chlorine atoms at the 5 and 6 positions significantly deactivates the entire pyridine ring towards electrophilic attack. These chlorine atoms reduce the electron density on the ring and, consequently, on the amino groups, making them less nucleophilic.

Reactivity in Acylation Reactions

Acylation is a fundamental reaction to probe the nucleophilicity of the amino groups. The regioselectivity of mono-acylation of this compound is a critical consideration for subsequent chemical transformations.

While specific quantitative data on the mono-acylation of this compound is not extensively reported in readily available literature, studies on similar diaminopyridines suggest that the 2-amino group is generally more reactive towards acylation. This preference can be attributed to the higher electron density on the 2-amino nitrogen due to resonance effects.

Table 1: Predicted Reactivity in Acylation

| Amino Group Position | Predicted Relative Reactivity | Rationale |

| 2-Amino | Higher | Resonance stabilization of the transition state. |

| 3-Amino | Lower | Less electronic contribution from the pyridine nitrogen. |

Reactivity in Condensation and Cyclization Reactions

The primary synthetic utility of this compound lies in its ability to undergo condensation and subsequent cyclization reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. The most common application is the synthesis of imidazo[4,5-b]pyridines, which are structural analogs of purines and often exhibit significant biological activity.[1]

Synthesis of Imidazo[4,5-b]pyridines

The reaction of this compound with aldehydes, carboxylic acids, or their derivatives leads to the formation of the imidazole ring. The general reaction involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization.

The question of which amino group reacts first is crucial for understanding the mechanism and potential for side reactions. Based on the generally higher nucleophilicity of the 2-amino group, it is proposed that the initial reaction with the electrophile (e.g., the carbonyl carbon of an aldehyde) occurs preferentially at this position.

Synthesis of Quinoxalines

Condensation with 1,2-dicarbonyl compounds, such as benzil, leads to the formation of quinoxaline derivatives. This reaction is a reliable method for forming the six-membered pyrazine ring fused to the pyridine core.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridines with benzaldehydes.

Materials:

-

This compound

-

Substituted benzaldehyde

-

Nitrobenzene or acetic acid (solvent)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 eq).

-

Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If nitrobenzene is used as the solvent, it can be removed by steam distillation or under reduced pressure. The residue is then purified.

-

If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridine.

Table 2: Example Yields for the Synthesis of 2-phenyl-4-azabenzimidazoles (Imidazo[4,5-b]pyridines)

| Compound | Yield (%) |

| 14a | 75 |

| 14c | 89 |

| 14d | 82 |

| 14e | 61 |

| 14f | 78 |

| 14g | 85 |

| 14h | 80 |

Note: Yields are for analogous compounds and may vary for this compound.[2]

Signaling Pathways and Biological Applications

While this compound itself is primarily a synthetic intermediate, the imidazo[4,5-b]pyridine core synthesized from it is a prominent scaffold in medicinal chemistry due to its structural similarity to purines.[1] Derivatives of this core have been investigated for a wide range of biological activities, including as kinase inhibitors, antiviral agents, and anticancer agents. The specific signaling pathways targeted depend on the substituents introduced onto the imidazo[4,5-b]pyridine ring system. For example, certain substituted imidazo[4,5-b]pyridines have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis.[3]

Conclusion

This compound is a valuable precursor for the synthesis of fused heterocyclic compounds, particularly imidazo[4,5-b]pyridines. The reactivity of its two amino groups is a key factor in its synthetic applications. While the 2-amino group is predicted to be the more nucleophilic and reactive site for initial electrophilic attack, the overall reactivity is attenuated by the electron-withdrawing nature of the pyridine ring and the two chlorine substituents. Further detailed kinetic and computational studies are warranted to provide a more quantitative understanding of the differential reactivity of the amino groups, which would enable more precise control over the synthesis of complex, biologically active molecules.

References

- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity 5,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 5,6-Dichloropyridine-2,3-diamine, a key intermediate in pharmaceutical and agrochemical research. The guide also details a representative synthetic protocol and purification methods to obtain high-purity material, and explores its application in the synthesis of kinase inhibitors, providing a relevant biological context.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The table below summarizes key information from several suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Product Number/CAS | Purity | Available Quantities |

| CymitQuimica | IN-DA005XAH / 97941-89-4 | 98%[1][2] | 100mg, 250mg, 1g, 5g[1] |

| MySkinRecipes | 175968 / 97941-89-4 | ≥95% | 100mg, 250mg, 1g, 5g |

| ChemScene | CS-0187084 / 97941-89-4 | ≥98% | Inquire for details |

Synthesis and Purification of High-Purity this compound

Experimental Workflow: Synthesis and Purification

References

Methodological & Application

Multi-Step Synthesis of Imidazo[4,5-b]pyridine Derivatives from 5,6-Dichloropyridine-2,3-diamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the multi-step synthesis of imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including the inhibition of key signaling pathways in cancer. The protocols outlined below begin with the synthesis of the crucial precursor, 5,6-Dichloropyridine-2,3-diamine, and proceed to its cyclization to form the imidazo[4,5-b]pyridine core, which can be further functionalized.

Introduction

Imidazo[4,5-b]pyridine derivatives are recognized as privileged structures in drug discovery, largely due to their structural similarity to purines. This allows them to interact with a wide range of biological targets, including protein kinases. Notably, certain derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are often dysregulated in various cancers, particularly Acute Myeloid Leukemia (AML).[1][2] The synthetic route detailed herein provides a practical approach for accessing novel compounds based on this valuable heterocyclic system.

Synthesis Overview

The multi-step synthesis involves two primary stages:

-

Preparation of this compound: This key intermediate is synthesized from a commercially available starting material through a sequence of chlorination, nitration, and reduction reactions.

-

Cyclization to form the Imidazo[4,5-b]pyridine Core: The synthesized diamine is then cyclized with various one-carbon synthons, such as formic acid or aromatic aldehydes, to yield the desired imidazo[4,5-b]pyridine scaffold.

A general workflow for this synthesis is depicted below.

Caption: General workflow for the multi-step synthesis of imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is based on analogous procedures for the synthesis of substituted diaminopyridines.[3][4]

Step 1a: Synthesis of 2-Amino-3,5-dichloropyridine

-

Materials: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS), suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.0-1.2 eq) portion-wise to the solution while stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating to 50-80 °C for several hours to go to completion.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-3,5-dichloropyridine.

-

Step 1b: Synthesis of 2-Amino-3,5-dichloro-6-nitropyridine

-

Materials: 2-Amino-3,5-dichloropyridine, concentrated sulfuric acid, fuming nitric acid.

-

Procedure:

-

In a flask immersed in an ice bath, slowly add 2-amino-3,5-dichloropyridine (1.0 eq) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Once dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then carefully heat to 50-60 °C for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated sodium hydroxide solution) while cooling.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-amino-3,5-dichloro-6-nitropyridine.

-

Step 1c: Synthesis of this compound

-

Materials: 2-Amino-3,5-dichloro-6-nitropyridine, reducing agent (e.g., iron powder, stannous chloride), solvent (e.g., ethanol, acetic acid), hydrochloric acid.

-

Procedure (using Iron powder):

-

Suspend 2-amino-3,5-dichloro-6-nitropyridine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron residues.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain this compound.

-

Part 2: Cyclization to Imidazo[4,5-b]pyridine Derivatives

Protocol 2a: Synthesis of 2-Aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridines

This protocol is adapted from general procedures for the condensation of diaminopyridines with aromatic aldehydes.[5]

-

Materials: this compound, substituted aromatic aldehyde, solvent (e.g., nitrobenzene or glacial acetic acid).

-

Procedure:

-

Dissolve this compound (1.0 eq) in nitrobenzene or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture to 120-140 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If nitrobenzene is used as the solvent, it can be removed by steam distillation or under high vacuum. The residue is then purified.

-

If glacial acetic acid is used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the 2-aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridine.

-

Protocol 2b: Synthesis of 6,7-Dichloro-1H-imidazo[4,5-b]pyridine

This protocol is based on the classical Phillips-Ladenburg synthesis.[6]

-

Materials: this compound, formic acid (98-100%).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Carefully add an excess of formic acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6,7-dichloro-1H-imidazo[4,5-b]pyridine.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis of imidazo[4,5-b]pyridine derivatives.

Table 1: Synthesis of this compound (Analogous Reactions)

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chlorination | 2-Amino-5-chloropyridine | N-Chlorosuccinimide | Acetonitrile | 80 | 4 | ~70-80 | [4] |

| Nitration | 2-Amino-3,5-dichloropyridine | H₂SO₄, HNO₃ | - | 50-60 | 3 | ~80-90 | [3] |

| Reduction | 2-Amino-3,5-dichloro-6-nitropyridine | Fe, HCl | Ethanol/Water | Reflux | 3 | ~75-85 | [3] |

Table 2: Synthesis of 6,7-Dichloro-1H-imidazo[4,5-b]pyridine Derivatives

| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenyl-6,7-dichloro-1H-imidazo[4,5-b]pyridine | Benzaldehyde | Acetic Acid | 120 | 6 | 70-85 | [5] |

| 2-(4-Chlorophenyl)-6,7-dichloro-1H-imidazo[4,5-b]pyridine | 4-Chlorobenzaldehyde | Nitrobenzene | 140 | 8 | 65-80 | [5] |

| 6,7-Dichloro-1H-imidazo[4,5-b]pyridine | Formic Acid | - | 110 | 3 | 85-95 | [6] |

Signaling Pathway Visualization

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). The internal tandem duplication (ITD) mutation in FLT3 leads to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by imidazo[4,5-b]pyridine derivatives.

Caption: FLT3 signaling pathway in AML and inhibition by imidazo[4,5-b]pyridine derivatives.

Similarly, Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have also demonstrated inhibitory activity against these kinases.

Caption: Role of Aurora kinases in mitosis and their inhibition leading to cell cycle arrest.

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for N-alkylation of 5,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 5,6-Dichloropyridine-2,3-diamine, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery. The following sections outline the reaction, a general experimental procedure, and key optimization parameters.

Reaction Overview